Cas no 2109576-41-0 (7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride)

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride
- 7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride
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- インチ: 1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H
- InChIKey: RVGIBQYDQDDCAF-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O1CCNCC2C=C(C3C=NC=CC=3)C=CC1=2
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 246
- トポロジー分子極性表面積: 34.2
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P140520-50mg |
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride |
2109576-41-0 | 50mg |
$ 125.00 | 2022-06-03 | ||
TRC | P140520-100mg |
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride |
2109576-41-0 | 100mg |
$ 210.00 | 2022-06-03 |
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochlorideに関する追加情報
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride (CAS No. 2109576-41-0): A Comprehensive Overview
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is a compound of significant interest in the field of pharmaceutical research and development. This compound, identified by its CAS number 2109576-41-0, has garnered attention due to its unique structural properties and potential therapeutic applications. The presence of a pyridine ring and a tetrahydro-1,4-benzoxazepine core makes it a promising candidate for further investigation in various biological and chemical contexts.
The structural framework of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride consists of several key functional groups that contribute to its reactivity and biological activity. The pyridine moiety is known for its ability to interact with a wide range of biological targets, while the benzoxazepine ring system offers additional opportunities for molecular recognition and binding. These features make the compound a versatile scaffold for drug design and discovery.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and psychiatric disorders. The benzoxazepine class of compounds has shown promise in this area due to their ability to interact with various neurotransmitter systems. Specifically, 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride has been investigated for its potential role in treating conditions such as anxiety and depression. Preliminary studies suggest that this compound may exert its effects by modulating the activity of serotonin receptors, which are critical for regulating mood and emotional responses.
One of the most compelling aspects of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is its potential for further chemical modification. The presence of multiple reactive sites on the molecule allows for the introduction of various substituents that can enhance its pharmacological properties. For instance, modifications at the pyridine ring or the benzoxazepine core could lead to improved binding affinity or selectivity for specific biological targets. This flexibility makes it an attractive candidate for structure-based drug design approaches.
The synthesis of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. Key steps in the synthesis include cyclization reactions to form the benzoxazepine ring system and functional group transformations to introduce the pyridine moiety. These synthetic strategies have been optimized over time and can be adapted for large-scale production if needed.
From a computational chemistry perspective, 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride has been subjected to various molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding mode and have helped identify key residues that contribute to its pharmacological activity. Such information is crucial for designing more effective derivatives with improved therapeutic profiles.
In addition to its potential therapeutic applications, 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride has also been explored in academic research for its mechanistic insights into drug action. By studying this compound in vitro and in vivo models researchers have gained a deeper understanding of how benzoxazepine derivatives interact with biological systems at the molecular level. This knowledge is essential for developing new drugs that are both effective and safe.
The future prospects for 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride are exciting given the ongoing advancements in pharmaceutical research. As new techniques and methodologies become available researchers will be able to further optimize this compound's structure and properties for therapeutic use. Additionally collaborations between academia and industry will likely accelerate the translation of laboratory findings into clinical applications.
In conclusion 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride (CAS No.2109576-41)) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including neurological disorders mental health conditions and beyond. Its unique structural features synthetic accessibility computational tractability make it an invaluable tool for researchers seeking to develop novel treatments.
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